molecular formula C23H22N2O5S B12474589 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid

2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid

Cat. No.: B12474589
M. Wt: 438.5 g/mol
InChI Key: ZRYJIDABJYTDJG-UHFFFAOYSA-N
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Description

2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety linked to a glycine derivative, which is further substituted with 4-methylphenyl and sulfonyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 4-methylphenyl sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the N-(4-methylphenyl)sulfonyl glycine derivative.

    Coupling with Benzoic Acid: The glycine derivative is then coupled with 2-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the sulfonyl and benzoic acid groups allows for specific binding interactions, which can influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)sulfonyl glycine
  • 2-aminobenzoic acid derivatives
  • 4-methylphenyl sulfonyl chloride

Uniqueness

2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and benzoic acid moieties allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C23H22N2O5S/c1-16-7-11-18(12-8-16)25(31(29,30)19-13-9-17(2)10-14-19)15-22(26)24-21-6-4-3-5-20(21)23(27)28/h3-14H,15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

ZRYJIDABJYTDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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